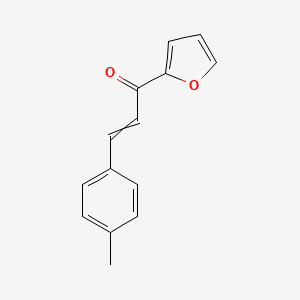
1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and low reactivity, making it suitable for various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether typically involves the reaction of difluoroethanol with tetrafluoropropanol in the presence of a suitable catalyst. One common method involves using a high-pressure reactor where difluoroethanol and tetrafluoropropanol are reacted at elevated temperatures and pressures. The reaction is often catalyzed by a strong acid or base to facilitate the etherification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as vacuum distillation to purify the final product and remove any unreacted starting materials or by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield fluorinated hydrocarbons.
Substitution: The ether can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed under anhydrous conditions.
Major Products:
Oxidation: Fluorinated alcohols or acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted fluorinated ethers.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Wirkmechanismus
The mechanism by which 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms enhances these interactions, leading to increased stability and lower reactivity. In battery applications, for example, it forms a stable solid-electrolyte interface (SEI) layer that improves the performance and longevity of lithium-ion batteries .
Vergleich Mit ähnlichen Verbindungen
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- Bis(2,2,2-trifluoroethyl) ether
Uniqueness: 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether is unique due to its specific combination of difluoroethyl and tetrafluoropropyl groups, which provide a balance of stability and reactivity that is not found in other similar compounds. This makes it particularly useful in applications requiring high thermal stability and low reactivity .
Eigenschaften
IUPAC Name |
3-(1,1-difluoroethoxy)-1,1,2,2-tetrafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-4(8,9)12-2-5(10,11)3(6)7/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJSFDKEZULSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCC(C(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7892391.png)
![potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide](/img/structure/B7892402.png)










